molecular formula C38H62O10 B12369822 [(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate

[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate

Cat. No.: B12369822
M. Wt: 678.9 g/mol
InChI Key: IFFDZLRWLNUFOX-OXJLYVLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate is a complex organic molecule with multiple stereocenters. It is characterized by its intricate structure, which includes several hydroxyl groups, a propan-2-yl group, and an acetate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the cyclopenta[a]chrysen ring system: This can be achieved through a series of cyclization reactions.

    Introduction of hydroxyl groups: Hydroxyl groups can be introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Formation of the acetate ester: This is typically done by reacting the hydroxyl-containing intermediate with acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures to monitor the stereochemistry and functional group integrity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the acetate ester, yielding the corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets. For example, if it exhibits anticancer properties, it might interact with enzymes or receptors involved in cell proliferation and apoptosis pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate lies in its specific stereochemistry and functional groups, which confer unique biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C38H62O10

Molecular Weight

678.9 g/mol

IUPAC Name

[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate

InChI

InChI=1S/C38H62O10/c1-18(2)25-27(42)29(44)31-35(25,6)14-15-37(8)21-10-11-24-34(4,5)32(48-33-30(45)28(43)26(41)23(17-39)47-33)22(46-19(3)40)16-36(24,7)20(21)12-13-38(31,37)9/h12,18,21-33,39,41-45H,10-11,13-17H2,1-9H3/t21-,22+,23+,24-,25-,26+,27-,28-,29-,30+,31+,32-,33-,35+,36+,37+,38-/m0/s1

InChI Key

IFFDZLRWLNUFOX-OXJLYVLDSA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC(=O)C)C)C)C)C)O)O

Canonical SMILES

CC(C)C1C(C(C2C1(CCC3(C2(CC=C4C3CCC5C4(CC(C(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C)C)C)C)C)O)O

Origin of Product

United States

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